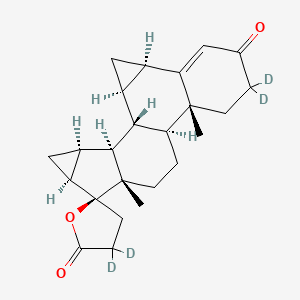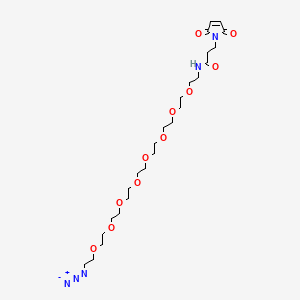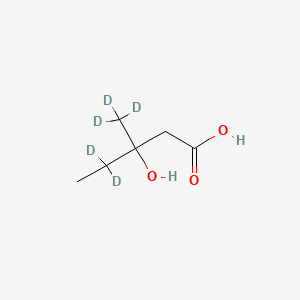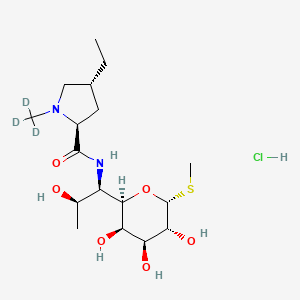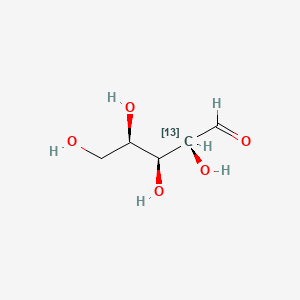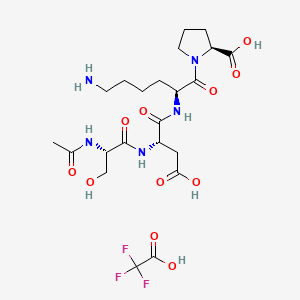
Goralatide (TFA)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Goralatide (TFA) is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The synthesis begins with the attachment of the C-terminal amino acid (proline) to the resin. Each subsequent amino acid (lysine, aspartic acid, and serine) is added in a stepwise manner, with each amino acid being protected by a temporary protecting group to prevent unwanted side reactions .
After the peptide chain is fully assembled, the protecting groups are removed, and the peptide is cleaved from the resin using trifluoroacetic acid (TFA). The crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain the final product .
Industrial Production Methods
Industrial production of Goralatide (TFA) follows a similar approach to laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers to increase efficiency and yield. The use of large-scale HPLC systems ensures the purity of the final product. The peptide is then lyophilized to obtain a stable, dry powder form suitable for storage and further use .
化学反应分析
Types of Reactions
Goralatide (TFA) undergoes various chemical reactions, including:
Oxidation: The serine residue can undergo oxidation to form a hydroxyl group.
Reduction: The aspartic acid residue can be reduced to form aspartate.
Substitution: The lysine residue can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents under mild conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Hydroxylated serine.
Reduction: Aspartate.
Substitution: Alkylated or acylated lysine.
科学研究应用
Goralatide (TFA) has a wide range of scientific research applications, including:
Hematopoiesis: It is a physiological regulator of hematopoiesis, inhibiting the entry into the S-phase of murine and human hematopoietic stem cells.
Leukemia Research: Goralatide (TFA) has shown potential in enhancing the selectivity of hyperthermic purging of human progenitor cells, making it a valuable compound in leukemia research.
Anti-inflammatory and Anti-fibrotic: It exhibits anti-inflammatory and anti-fibrotic properties, making it useful in studying inflammatory and fibrotic diseases.
Pro-angiogenic: Goralatide (TFA) promotes the growth of new blood vessels from pre-existing vessels, which is beneficial in angiogenesis research.
作用机制
Goralatide (TFA) exerts its effects by inhibiting the entry of hematopoietic stem cells into the S-phase of the cell cycle. This inhibition is achieved through the regulation of various molecular targets and pathways, including the phosphatidylinositol-3 kinase (PI3K)/Akt pathway . The compound also interacts with prolyl oligopeptidase (POP), which is involved in the enzymatic cleavage of thymosin-β4 to generate Goralatide (TFA) .
相似化合物的比较
Similar Compounds
Thymosin-β4: A precursor to Goralatide (TFA) and involved in the regulation of cell proliferation and differentiation.
Acetyl-N-Ser-Asp-Lys-Pro (AcSDKP): The non-trifluoroacetate form of Goralatide, which also regulates hematopoiesis and exhibits similar biological properties.
Uniqueness
Goralatide (TFA) is unique due to its trifluoroacetate form, which enhances its stability and solubility compared to its non-trifluoroacetate counterpart. This makes it more suitable for certain research applications, particularly those involving peptide stability and solubility .
属性
分子式 |
C22H34F3N5O11 |
|---|---|
分子量 |
601.5 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H33N5O9.C2HF3O2/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34;3-2(4,5)1(6)7/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34);(H,6,7)/t12-,13-,14-,15-;/m0./s1 |
InChI 键 |
LKOFRAPICMDYPN-WFGXUCIJSA-N |
手性 SMILES |
CC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O.C(=O)(C(F)(F)F)O |
规范 SMILES |
CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol](/img/structure/B12411020.png)
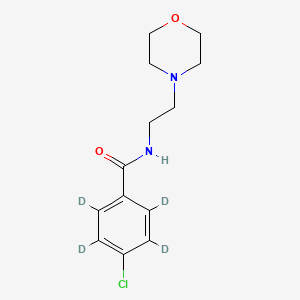
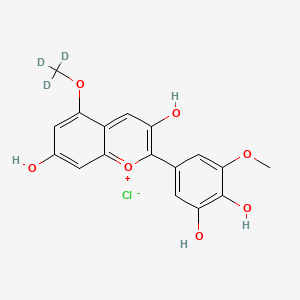
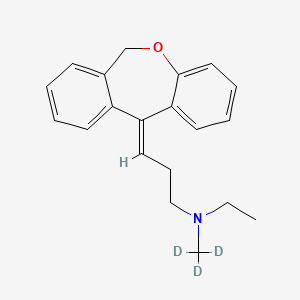
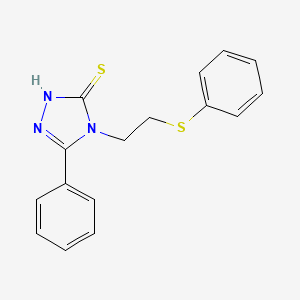

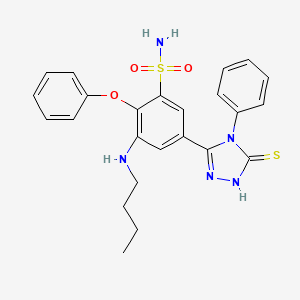
![1-(8-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone](/img/structure/B12411060.png)
